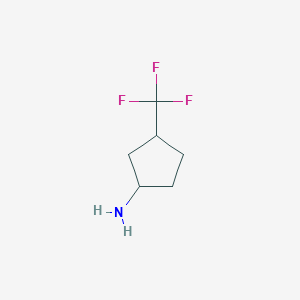

3-(Trifluoromethyl)cyclopentan-1-amine

Description

Significance of the Trifluoromethyl Moiety in Modulating Molecular Properties

The trifluoromethyl (-CF3) group is one of the most impactful substituents in medicinal chemistry, primarily due to its distinct electronic and steric properties. acs.orgmdpi.com Its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms, can significantly alter the acidity or basicity of nearby functional groups. nih.gov This modulation of pKa can be crucial for optimizing the ionization state of a drug at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets. nih.gov

Furthermore, the trifluoromethyl group is highly lipophilic, a characteristic that often enhances a molecule's ability to cross cellular membranes and the blood-brain barrier. mdpi.comtandfonline.com This increased lipophilicity can lead to improved bioavailability of orally administered drugs. tandfonline.com The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly oxidative metabolism. mdpi.com This metabolic stability can extend the half-life of a drug in the body, reducing the required dosing frequency. tandfonline.com The trifluoromethyl group can also serve as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's size, shape, and electronic profile to optimize its fit within a biological target. mdpi.com

| Property | Effect of Trifluoromethyl Group | Reference |

| pKa | Modulates acidity/basicity of nearby functional groups | nih.gov |

| Lipophilicity | Increases, potentially improving membrane permeability and bioavailability | mdpi.comtandfonline.com |

| Metabolic Stability | Increases due to the high strength of the C-F bond | mdpi.comtandfonline.com |

| Bioisosterism | Can replace other groups to fine-tune molecular properties | mdpi.com |

Cyclopentane (B165970) Scaffolds as Conformationally Constrained Frameworks in Drug Design

Cyclopentane rings are prevalent structural motifs in a wide range of biologically active natural products and synthetic drugs. ic.ac.uk Their utility in drug design stems from their role as conformationally restricted scaffolds. Unlike flexible linear chains, the five-membered ring of cyclopentane limits the number of accessible conformations a molecule can adopt. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which can translate to higher binding affinity and potency. scribd.com

The non-planar, puckered conformations of cyclopentane, such as the "envelope" and "half-chair" forms, allow for the precise spatial arrangement of substituents. ic.ac.ukscribd.com This defined three-dimensional orientation of functional groups is critical for establishing specific interactions with the amino acid residues of a protein's binding site. By exploring different substitution patterns on the cyclopentane ring, medicinal chemists can systematically investigate the structure-activity relationship (SAR) of a compound and optimize its interaction with its target.

Role of Cyclic Amines in Ligand-Receptor Interactions

Cyclic amines are fundamental components of a vast number of pharmaceuticals and biologically active compounds. nottingham.ac.uk The nitrogen atom in a cyclic amine is typically basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is frequently involved in crucial ionic interactions, or salt bridges, with negatively charged residues, such as aspartate or glutamate, in the binding pockets of receptors and enzymes. These electrostatic interactions are often key determinants of a ligand's binding affinity and selectivity.

Positioning of 3-(Trifluoromethyl)cyclopentan-1-amine within Contemporary Organofluorine Chemistry Research

The field of organofluorine chemistry is continually advancing, with a significant focus on the development of novel fluorinated building blocks for applications in drug discovery and materials science. nih.govresearchgate.net The synthesis of structurally complex trifluoromethylated aliphatic amines, in particular, has garnered considerable attention due to the beneficial properties these motifs impart on bioactive molecules. nih.gov Recent research has emphasized the development of efficient and selective methods for the introduction of trifluoromethyl groups into aliphatic frameworks. nih.gov

Within this context, this compound emerges as a valuable, albeit currently under-explored, building block. Its structure combines the advantageous properties of the trifluoromethyl group with the conformationally restricted cyclopentane scaffold and a synthetically versatile primary amine. While specific research focusing exclusively on this compound is limited in publicly accessible literature, its potential utility can be inferred from the extensive research on analogous fluorinated cyclic amines. The development of synthetic routes to both cis and trans isomers of this compound would provide medicinal chemists with a powerful tool to probe the three-dimensional space of a target's binding site with greater precision. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, it is anticipated that compounds like this compound will play an increasingly important role in the development of the next generation of pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

3-(trifluoromethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2 |

InChI Key |

XDOIOCJYPKXXMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Cyclopentan 1 Amine and Analogous Trifluoromethylated Cyclopentyl Amines

General Synthetic Approaches to Trifluoromethylated Cyclopentane (B165970) Derivatives

The construction of trifluoromethylated cyclopentane derivatives, the foundational scaffolds for 3-(trifluoromethyl)cyclopentan-1-amine, can be approached by either introducing the trifluoromethyl group onto a pre-existing cyclopentane ring or by constructing the ring with the trifluoromethyl group already incorporated.

Functionalization Strategies for Trifluoromethyl Group Introduction

A common strategy for the synthesis of trifluoromethylated cyclic compounds involves the introduction of the trifluoromethyl (CF3) group onto a pre-functionalized carbocyclic precursor. One of the most direct methods is the trifluoromethylation of a ketone, such as cyclopentanone, to form 3-(trifluoromethyl)cyclopentan-1-one. This transformation can be achieved through various methods, including nucleophilic, electrophilic, and radical trifluoromethylation pathways.

Nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source. For instance, the reaction of cyclopentenone with TMSCF3 can lead to the formation of the desired 3-substituted ketone. Electrophilic trifluoromethylation, on the other hand, utilizes reagents such as Umemoto's or Togni's reagents, which act as a source of an electrophilic "CF3+" equivalent that can react with an enolate or enol ether of cyclopentanone. Radical trifluoromethylation has also emerged as a powerful tool, often involving the generation of a trifluoromethyl radical from reagents like sodium trifluoromethanesulfinate (Langlois' reagent) which can then add to an appropriate cyclopentene derivative.

Once the 3-(trifluoromethyl)cyclopentan-1-one intermediate is obtained, the amine functionality can be introduced through reductive amination. This well-established reaction involves the condensation of the ketone with an amine source, such as ammonia or a protected amine, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.comresearchgate.net Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com

Approaches to Cyclopentane Ring Construction

An alternative to functionalizing a pre-existing ring is to construct the cyclopentane ring with the trifluoromethyl group already in place. Various cycloaddition strategies can be employed for this purpose. For example, a [3+2] cycloaddition reaction between a trifluoromethyl-containing three-carbon component and a two-carbon component can directly lead to a trifluoromethylated cyclopentane ring. While specific examples leading directly to this compound are not abundant in the literature, this approach offers a powerful way to build the core structure with the trifluoromethyl group at the desired position.

Stereoselective Synthesis of this compound and its Isomers

The presence of two stereocenters in this compound (at C1 and C3) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The control of both relative (diastereo-) and absolute (enantio-) stereochemistry is a critical aspect of its synthesis, particularly for applications where a specific isomer is required.

Chiral Synthesis Techniques for Enantiomerically Enriched Amines

Achieving enantiomeric enrichment in the synthesis of chiral amines can be accomplished through several strategies. One common method is the use of a chiral auxiliary. In the context of reductive amination of 3-(trifluoromethyl)cyclopentan-1-one, a chiral amine can be used as the amine source. The resulting diastereomeric imines can be separated, followed by reduction and removal of the chiral auxiliary to yield the enantiomerically enriched target amine.

Alternatively, asymmetric catalysis can be employed. The asymmetric reduction of an imine derived from 3-(trifluoromethyl)cyclopentan-1-one using a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) can directly provide one enantiomer in excess. Furthermore, enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, can be used to separate the enantiomers of this compound or a suitable precursor.

Diastereoselective Control in Cyclopentane Formation

The relative stereochemistry between the trifluoromethyl group at C3 and the amine group at C1 (cis or trans) can be controlled during the synthesis. In the case of reductive amination of 3-(trifluoromethyl)cyclopentan-1-one, the diastereoselectivity of the reduction of the imine intermediate will determine the cis/trans ratio of the final product. The choice of reducing agent and reaction conditions can influence this outcome. For instance, sterically bulky reducing agents may favor approach from the less hindered face of the imine, leading to a higher proportion of one diastereomer.

A powerful strategy for the stereoselective synthesis of substituted cyclopentanes involves the desymmetrization of prochiral cyclopentenediones. This approach allows for the creation of multiple stereocenters with high levels of control in a single step. While not directly reported for the synthesis of this compound, this methodology offers a promising conceptual framework.

In a typical desymmetrization reaction, a prochiral starting material, such as a 2-substituted cyclopentene-1,3-dione, reacts with a chiral reagent or catalyst to produce a chiral product. For example, a catalytic asymmetric Michael addition to a cyclopentenedione could establish a chiral center, which then directs the stereochemistry of subsequent transformations. A diastereoselective formal 1,3-dipolar cycloaddition of trifluoroethyl amine-derived ketimines has been shown to enable the desymmetrization of cyclopentenediones, providing a pathway to highly functionalized cyclopentane derivatives. This type of strategy could potentially be adapted to introduce both the trifluoromethyl group and a nitrogen-containing moiety with defined stereochemistry.

Diastereoselective Cycloaddition Reactions Leading to Fused Pyrrolidine-Cyclopentane Moieties

Diastereoselective [3+2] cycloaddition reactions represent a powerful tool for the construction of complex cyclic systems containing both pyrrolidine and cyclopentane rings. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. In the context of synthesizing precursors to trifluoromethylated cyclopentyl amines, azomethine ylides are often employed as 1,3-dipoles.

One notable approach involves a three-component [3+2] cycloaddition of azomethine ylides, which can be followed by a cascade trifluoromethyl radical addition and cyclization to yield fused tetrahydrobenzodiazepin-3-ones. nih.gov While this specific outcome is not a fused pyrrolidine-cyclopentane, the underlying principles of controlling diastereoselectivity in the cycloaddition step are applicable. The reaction's diastereoselectivity is often influenced by the substituents on both the dipole and the dipolarophile.

In a more direct route to pyrrolidine rings, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a well-established method for generating densely substituted pyrrolidines. nih.gov The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group on 1-azadienes, can effectively control the stereochemical outcome of the cycloaddition. nih.gov This strategy allows for the highly diastereoselective synthesis of proline derivatives with multiple stereogenic centers. nih.gov By carefully selecting the dipolarophile, this methodology can be adapted to create fused pyrrolidine-cyclopentane systems.

| Reaction Type | Key Reagents | Outcome | Key Feature |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Densely substituted pyrrolidines | High diastereoselectivity with chiral auxiliaries nih.gov |

| Three-component [3+2] cycloaddition/cascade cyclization | Azomethine ylides | Fused-tetrahydrobenzodiazepin-3-ones | Diastereoselective synthesis of complex fused systems nih.gov |

Asymmetric Reduction of α-Trifluoromethylated Imines

A prevalent strategy for the synthesis of chiral α-trifluoromethylated amines is the asymmetric reduction of the corresponding imines. organic-chemistry.orgacs.orgnih.gov This approach is attractive due to the accessibility of α-trifluoromethyl ketones, which can be readily condensed with amines to form the imine precursors. The key to this method lies in the use of a chiral reducing agent or a catalyst that can deliver a hydride to one face of the imine with high selectivity.

One-pot asymmetric synthesis from α-trifluoromethyl ketones has been achieved through the in situ formation of N-tert-butanesulfinyl α-trifluoromethyl ketimines, followed by diastereoselective reduction. researchgate.net The choice of reducing agent is crucial for controlling the diastereoselectivity, with reagents like sodium borohydride (NaBH4) and L-Selectride providing access to either diastereomer of the N-tert-butanesulfinyl α-trifluoromethyl amine product in good yields and with excellent diastereomeric ratios (up to 99:1 dr). researchgate.net

Catalytic enantioselective isomerization of trifluoromethyl imines presents another innovative approach. nih.govbrandeis.edunih.gov This method utilizes a chiral organic catalyst, such as a derivative of the cinchona alkaloid hydroquinine (DHQ), to facilitate a 1,3-proton shift, converting the imine into the corresponding enamine, which then tautomerizes to the chiral amine. nih.gov This strategy has been successfully applied to both aryl and alkyl trifluoromethylated amines, achieving high enantioselectivities. nih.govbrandeis.edunih.gov

| Method | Precursor | Key Reagent/Catalyst | Outcome | Selectivity |

|---|---|---|---|---|

| Diastereoselective Reduction | N-tert-butanesulfinyl α-trifluoromethyl ketimines | NaBH4 or L-Selectride | N-tert-butanesulfinyl α-trifluoromethyl amines | Up to 99:1 dr researchgate.net |

| Catalytic Enantioselective Isomerization | N-benzyl trifluoromethyl imines | Chiral organic catalyst (e.g., DHQ-7f) | Chiral trifluoromethylated amines | High enantioselectivities nih.gov |

Organocatalytic and Transition Metal-Catalyzed Asymmetric Synthesis Routes

A significant advancement in the asymmetric reduction of α-trifluoromethylated imines involves the use of BINOL-derived boro-phosphate catalysts. organic-chemistry.orgacs.orgnih.gov This method provides an efficient route to chiral α-trifluoromethylated amines with high yields and excellent enantioselectivities (up to 98% yield and 96% ee) under mild conditions. organic-chemistry.orgacs.org The reaction employs catecholborane as a mild hydride source. organic-chemistry.orgacs.orgnih.gov This organocatalytic approach avoids the use of transition metals, which can simplify product purification. organic-chemistry.org The optimized conditions often involve the use of a specific enantiomer of the catalyst, such as (R)-P4, and a suitable solvent like cyclopentane. organic-chemistry.org

Copper catalysis has been effectively utilized in the intramolecular aminotrifluoromethylation of alkenes. amanote.com While not a direct synthesis of this compound, this methodology is pertinent for constructing trifluoromethylated cyclic amine structures. In a related copper-catalyzed radical aminotrifluoromethylation of alkenes, a copper(II) triflate catalyst, in conjunction with (bpy)Zn(CF3)2 and N-fluorobis(benzenesulfonyl)imide (NFSI), promotes the addition of an amino group and a trifluoromethyl group across a double bond with high regioselectivity. acs.org The proposed mechanism involves the addition of a nitrogen-centered radical to the alkene, followed by trifluoromethylation of the resulting alkyl radical. acs.org

Palladium catalysts are instrumental in organic synthesis for the formation of C-C and C-N bonds, playing a crucial role in the synthesis of pharmaceuticals. rsc.orgkfupm.edu.sa In the context of synthesizing cyclic trifluoromethylated amines, palladium-catalyzed reactions can be employed to construct the cyclopentane ring or to introduce the trifluoromethyl group. For instance, palladium-catalyzed C-H activation and functionalization can be used to form C-C bonds in cyclic systems. kfupm.edu.sa

Furthermore, palladium-catalyzed trifluoromethylation of aromatic C-H bonds, directed by an acetamino group, provides an efficient route to ortho-CF3 acetanilides and anilines. acs.org While this applies to aromatic systems, the principles of palladium-catalyzed C-H functionalization are being extended to aliphatic systems, offering potential pathways to trifluoromethylated cyclopentanes. acs.org

Visible-light photochemistry has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. beilstein-journals.orgfigshare.com This approach can be used to generate trifluoromethyl radicals, which can then participate in cascade cyclization reactions to form enantiomerically enriched cyclopentane rings. figshare.com For example, visible-light-driven chlorotrifluoromethylative cyclizations of enynes can produce chlorotrifluoromethylated pyrrolidines and cyclopentanes with good regioselectivity and stereoselectivity. figshare.com

In another strategy, a visible-light-promoted protocol for constructing dihydropyrido[1,2-a]indolone skeletons proceeds through a cascade cyclization mediated by trifluoromethyl radicals generated from Umemoto's reagent. beilstein-journals.org This method is notable for not requiring a photocatalyst or a transition-metal catalyst. beilstein-journals.org The mechanism is believed to involve a radical chain process initiated by the homolysis of the trifluoromethyl source under visible light irradiation. beilstein-journals.org

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| BINOL-Derived Boro-phosphate | Asymmetric reduction of imines | High yields and enantioselectivities; metal-free organic-chemistry.orgacs.org |

| Copper-Promoted | Intramolecular aminotrifluoromethylation | High regioselectivity in forming trifluoromethylated cyclic amines acs.org |

| Palladium-Catalyzed | C-C bond formation/C-H activation | Versatile for constructing cyclic systems and introducing CF3 groups rsc.orgkfupm.edu.saacs.org |

| Visible-Light Catalyzed | Radical cascade cyclization | Mild reaction conditions; access to enantiomerically enriched products beilstein-journals.orgfigshare.com |

Reductive Amination Methodologies for Selective Primary Amine Formation

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. researchgate.netorganic-chemistry.org For the selective formation of the primary amine, this compound, the corresponding ketone, 3-(Trifluoromethyl)cyclopentan-1-one, is treated with an ammonia source, followed by reduction of the in situ-formed imine intermediate.

A critical challenge in the synthesis of primary amines via reductive amination is preventing the over-alkylation of the ammonia source, which leads to the formation of secondary and tertiary amine byproducts. nih.govorganic-chemistry.org To achieve high selectivity for the primary amine, specific reaction conditions and reagents are employed. The use of a large excess of ammonia can shift the equilibrium towards the formation of the primary amine. organic-chemistry.org Furthermore, the choice of reducing agent is crucial. Milder reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are often preferred as they selectively reduce the imine intermediate over the starting ketone. youtube.com

Catalytic hydrogenation is another widely used method, offering an atom-economical and often cleaner alternative to metal hydride reagents. researchgate.net This process typically involves reacting the ketone with ammonia under a hydrogen atmosphere in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).

| Method | Nitrogen Source | Reducing Agent/Catalyst | Typical Solvent | Key Considerations |

|---|---|---|---|---|

| Borohydride Reduction | Ammonia (in MeOH or NH₄Cl) | Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) | Methanol, Dichloromethane | High selectivity for primary amine; requires stoichiometric, sometimes toxic, reagents. organic-chemistry.orgyoutube.com |

| Catalytic Hydrogenation | Ammonia (anhydrous or aqueous) | Raney Nickel, Pd/C, PtO₂ | Methanol, Ethanol | Environmentally friendly; catalyst choice can influence selectivity and efficiency. researchgate.net |

| Transfer Hydrogenation | Ammonium (B1175870) formate or Ammonium acetate | Iridium or Ruthenium complexes | Isopropanol, Ethanol | Avoids the use of high-pressure hydrogen gas; relies on a hydrogen donor. |

Synthesis of Precursors and Protected Forms of this compound

In multi-step syntheses, the protection of the amine group is often necessary to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org

The synthesis of Boc-protected this compound is typically achieved by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is generally carried out in the presence of a base, such as triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. beilstein-journals.org The base neutralizes the acidic byproduct formed during the reaction, driving it to completion.

| Reagent | Base | Solvent | Typical Reaction Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room temperature, overnight. beilstein-journals.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) | Dioxane/Water or THF/Water | Aqueous conditions suitable for water-soluble amines. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) (catalytic) | Acetonitrile | DMAP can accelerate the reaction, especially for less nucleophilic amines. |

The key precursor for the synthesis of this compound via reductive amination is 3-(Trifluoromethyl)cyclopentan-1-one. The introduction of the trifluoromethyl (CF₃) group onto the cyclopentanone ring is a critical step. rsc.org

One of the most effective methods for synthesizing this intermediate is through the conjugate addition of a trifluoromethyl nucleophile to an α,β-unsaturated precursor like cyclopentenone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is widely used for this purpose. In the presence of a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), TMSCF₃ delivers a nucleophilic CF₃ group that adds to the β-position of cyclopentenone.

Another major strategy is electrophilic trifluoromethylation, which employs reagents like Togni's reagents (hypervalent iodine compounds) or Umemoto's reagents (sulfonium salts) to deliver an electrophilic "CF₃⁺" equivalent to a nucleophilic enolate or silyl enol ether derived from cyclopentanone.

| Method | Key Reagents | Substrate | Mechanism |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | Trimethyl(trifluoromethyl)silane (TMSCF₃), TBAF (catalyst) | Cyclopentenone | 1,4-Conjugate addition of a CF₃⁻ equivalent to an α,β-unsaturated ketone. |

| Electrophilic Trifluoromethylation | Togni's Reagents or Umemoto's Reagents | Cyclopentanone-derived enolate or silyl enol ether | Reaction of a nucleophilic enolate with an electrophilic CF₃⁺ source. |

| Radical Trifluoromethylation | Trifluoroiodomethane (CF₃I), Sodium dithionite | Cyclopentenone | Radical addition of a CF₃ radical to an alkene. |

Scalability and Efficiency Considerations in Synthetic Route Development

When developing a synthetic route for industrial-scale production, factors such as cost, safety, yield, and environmental impact are paramount. For the synthesis of this compound, these considerations apply to both the formation of the trifluoromethylated ketone precursor and the subsequent reductive amination step.

In the preparation of the 3-(trifluoromethyl)cyclopentanone intermediate, the cost and availability of the trifluoromethylating agent are major factors. While reagents like TMSCF₃ are highly effective, their cost can be a consideration for large-scale synthesis. Catalytic methods are generally preferred for efficiency.

Chemical Reactivity and Derivatization of 3 Trifluoromethyl Cyclopentan 1 Amine

Influence of the Trifluoromethyl Group on Reaction Profiles

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect. nih.gov Its presence on the cyclopentane (B165970) ring significantly alters the electronic properties of the entire molecule, which in turn modifies its chemical reactivity compared to its non-fluorinated counterpart. nih.govmdpi.com This substituent enhances the electrophilic character at adjacent positions and can lead to unique chemo-, regio-, and stereoselectivity in reactions. nih.gov

The primary influence of the trifluoromethyl group on the reactivity of 3-(Trifluoromethyl)cyclopentan-1-amine is the modulation of the amine's basicity and nucleophilicity. The -CF3 group strongly withdraws electron density through the sigma bonds of the cyclopentane ring. This inductive effect reduces the electron density on the nitrogen atom of the amine moiety.

This decrease in electron density makes the lone pair of electrons on the nitrogen less available for donation to a proton or an electrophile. Consequently, the amine's basicity is significantly reduced. Research on analogous structures shows that the introduction of a trifluoromethyl group at the β-position to a nitrogen center can result in a substantial decrease in basicity, on the order of approximately two pKa units. rsc.org This diminished basicity directly correlates with a reduction in the amine's nucleophilicity, slowing its rate of reaction with electrophiles compared to simple cyclopentylamine (B150401).

Conversely, the electron-withdrawing nature of the -CF3 group enhances the electrophilicity of the adjacent carbon centers on the cyclopentane ring. nih.gov By pulling electron density away from the ring, the CF3 group can destabilize any developing positive charge (carbocation) at a distant position but can make the carbon atoms themselves more susceptible to nucleophilic attack under specific reaction conditions, although such reactions on an unactivated alkane ring are rare.

Functional Group Transformations Involving the Amine Moiety

Despite its reduced nucleophilicity, the amine group in this compound remains a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

The amine moiety readily participates in nucleophilic substitution reactions, where it acts as a nucleophile to attack an electrophilic center and displace a leaving group. These reactions are fundamental in building molecular complexity. A common example is the S_N2 reaction with alkyl halides, which proceeds to form secondary amines. Although alkyl fluorides are typically poor leaving groups, substitutions on alkyl chlorides, bromides, and iodides are common. cas.cn Such reactions typically proceed with an inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion. libretexts.org

The general mechanism involves the lone pair of the amine nitrogen attacking the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-leaving group bond. This process forms a secondary ammonium (B1175870) salt, which is subsequently deprotonated to yield the final secondary amine product.

The amine group is an excellent reaction partner in a variety of coupling reactions, providing a powerful strategy for scaffold diversification. These reactions are crucial in medicinal chemistry for rapidly generating libraries of related compounds. Amide bond formation, sulfonamide synthesis, and transition-metal-catalyzed cross-coupling reactions are primary examples.

For instance, the amine can react with acyl chlorides or carboxylic acids (in the presence of coupling agents like carbodiimides) to form stable amide linkages. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Furthermore, modern cross-coupling methods, such as the Suzuki-Miyaura reaction on appropriately functionalized scaffolds, can be employed to introduce new carbon-carbon bonds, significantly expanding the structural diversity of the molecule. mdpi.com These transformations allow for the systematic modification of the parent structure to explore structure-activity relationships.

| Coupling Partner | Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Acyl Chloride (R-COCl) | Acylation | Amide | Creates stable, neutral linkers common in pharmaceuticals. |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonamide | Introduces a key pharmacophore with hydrogen-bonding capabilities. |

| Aryl Halide (Ar-X) | Buchwald-Hartwig Amination | Aryl Amine | Forms a C-N bond, linking the scaffold to aromatic systems. |

| Aldehyde/Ketone | Reductive Amination | Secondary/Tertiary Amine | Allows for the introduction of a wide variety of alkyl groups. |

Application in Compound Library Synthesis and Chemical Space Exploration

Compound libraries are essential tools in drug discovery for identifying new hit and lead compounds. The synthesis of focused libraries around a privileged scaffold allows for the systematic exploration of the chemical space relevant to a particular biological target. This compound is an attractive starting material for such libraries due to its combination of a three-dimensional alicyclic scaffold, a metabolically robust trifluoromethyl group, and a versatile primary amine handle.

The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. The combination of a cyclopentane ring, which provides a defined three-dimensional exit vector for substituents, with a CF3 group makes this scaffold particularly valuable for creating novel chemical entities. mdpi.com The development of methods for synthesizing CF3-indane derivatives, which also feature a cyclopentane ring, underscores the importance of such structures for discovering biologically active substances. mdpi.com

The primary amine of this compound is readily derivatized, allowing for the rapid generation of a large number of analogs. Standard reactions used in combinatorial chemistry and library synthesis, such as amide bond formation, reductive amination, urea (B33335) and thiourea (B124793) formation, and sulfonylation, can be employed to append a wide variety of substituents. This enables a thorough exploration of the structure-activity relationship (SAR) around the trifluoromethyl-cyclopentane core. By systematically varying the substituents attached to the amine, chemists can fine-tune the pharmacological properties of the resulting compounds to optimize potency, selectivity, and pharmacokinetic profiles.

The use of fluorinated building blocks in the construction of compound libraries is a proven strategy. For example, a library of 6-fluoro-3-benzylmenadione analogues was constructed to explore antiplasmodial agents. This demonstrates the principle of using a core fluorinated structure to generate a diverse set of related compounds for biological screening.

Table 2: Common Derivatization Reactions for Library Synthesis

| Reaction | Reagent Class | Resulting Functional Group |

|---|---|---|

| Amidation | Carboxylic Acids, Acid Chlorides, Activated Esters | Amide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Alkylation | Alkyl Halides | Secondary or Tertiary Amine |

By leveraging these reactions, this compound can serve as a foundational element for building libraries aimed at a wide range of biological targets, thereby expanding the accessible chemical space for drug discovery programs.

Exploration of 3 Trifluoromethyl Cyclopentan 1 Amine As a Core Scaffold for Bioactive Molecule Design

Role of Cyclic Amines in Defining Molecular Geometry and Pharmacophore Presentation

Saturated cyclic amines are prominent and attractive building blocks in the synthesis of medicinal compounds and are found in numerous natural products with biological activity. researchgate.net The cyclopentane (B165970) ring, a five-membered carbocyclic framework, is a core unit in many biologically relevant molecules and serves as a versatile building block in the synthesis of complex bioactive compounds. nih.gov

The rigid, three-dimensional structure of the cyclopentane ring in 3-(Trifluoromethyl)cyclopentan-1-amine serves to orient appended functional groups in well-defined spatial arrangements. This conformational restriction is a valuable tool in drug design, as it can minimize the entropic penalty associated with a molecule binding to its biological target, potentially leading to enhanced potency and selectivity. nih.gov The amine group on the cyclopentane ring provides a crucial point for chemical modification, allowing for the attachment of various pharmacophoric elements. Depending on the synthetic route, the stereochemistry of the amine and trifluoromethyl groups (cis or trans) can be controlled, offering different three-dimensional presentations of the pharmacophore. This precise spatial arrangement is critical for optimal interaction with the binding sites of biological targets like enzymes and receptors. fluorochem.co.uk

Furthermore, cyclic amines themselves can play a direct role in pharmacophore models. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming key interactions with the target protein. The nature of the cyclic amine can influence the basicity (pKa) of the nitrogen atom, which in turn affects the molecule's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

Impact of the Trifluoromethyl Group on Druglikeness and Biological Performance

The trifluoromethyl (CF3) group is a privileged moiety in medicinal chemistry, and its incorporation into drug candidates is a widely used strategy to enhance a molecule's therapeutic potential. mdpi.comnih.gov Its unique electronic properties and steric profile can profoundly influence a compound's druglikeness and biological performance. mdpi.com

One of the most significant advantages of introducing a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond. nih.gov This makes the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation in the body. mdpi.com By blocking a potential metabolic hotspot, the CF3 group can increase the half-life of a drug, leading to a longer duration of action and potentially a lower required dose. mdpi.com

The trifluoromethyl group can also positively impact potency. Its steric bulk, which is larger than a methyl group, can lead to improved binding affinity through favorable hydrophobic interactions within the target's binding pocket. bldpharm.com In some cases, the CF3 group can form multipolar interactions with carbonyl groups in the target protein, further enhancing binding potency. bldpharm.com

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. nih.govresearchgate.net This strong inductive effect can significantly alter the electronic properties of the entire molecule. nih.gov For instance, when attached to an aromatic ring, the CF3 group can deactivate the ring towards oxidative metabolism. mdpi.com

The electron-withdrawing nature of the CF3 group can also modulate the acidity or basicity of nearby functional groups. In the case of this compound, the CF3 group can lower the pKa of the amine. This can be advantageous in tuning the molecule's physicochemical properties, such as lipophilicity and membrane permeability, which are critical for oral bioavailability and reaching the target site. mdpi.com The altered electronic distribution can also influence non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with the biological target, thereby contributing to enhanced biological activity. researchgate.net

The following table summarizes the general effects of substituting a methyl group with a trifluoromethyl group on key drug properties.

| Property | Change upon -CH3 to -CF3 Substitution | Rationale |

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic degradation. nih.gov |

| Lipophilicity (Hansch π) | Increased (π ≈ +0.88) | The CF3 group is more lipophilic than a methyl group. nih.gov |

| Binding Affinity | Often Increased | Can enhance hydrophobic and electrostatic interactions. bldpharm.com |

| Aqueous Solubility | Generally Decreased | Due to increased lipophilicity. |

| Acidity/Basicity of adjacent groups | Acidity increases / Basicity decreases | Strong electron-withdrawing inductive effect. nih.gov |

Fragment-Based Drug Discovery Strategies Utilizing Trifluoromethylated Cyclopentane Amines

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov This method utilizes small, low-molecular-weight molecules, or "fragments," that typically bind to the target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

A molecule like this compound is an ideal candidate for inclusion in a fragment library. It adheres to the "Rule of Three," a common guideline for fragment properties (molecular weight < 300, cLogP < 3, number of hydrogen bond donors/acceptors < 3). Its rigid, three-dimensional structure provides a well-defined vector for fragment growth.

In a typical FBDD campaign, a library of fragments would be screened against a biological target using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. If this compound is identified as a hit, its binding mode would be determined, often through X-ray crystallography. This structural information would then guide the synthetic chemistry efforts to elaborate the fragment. The amine handle provides a convenient point for "growing" the fragment by adding other chemical functionalities that can pick up additional interactions within the binding site, thereby increasing affinity and potency.

Design of Analogs and Derivatives for Target Specificity and Affinity

Once the this compound scaffold is validated as a promising starting point, the next step is the rational design of analogs and derivatives to optimize its properties. The goal is to enhance binding affinity and selectivity for the desired biological target while minimizing off-target effects.

The primary site for modification is the amine group. Through standard amide bond formation or reductive amination, a wide array of substituents can be introduced. For example, in the context of developing a kinase inhibitor, the amine could be functionalized with a heterocyclic moiety designed to interact with the hinge region of the kinase's ATP-binding site. The choice of substituent would be guided by the structure of the target's binding pocket.

Further modifications could involve altering the cyclopentane ring itself, though this is often more synthetically challenging. Introducing additional substituents on the ring could be used to probe for extra binding interactions or to fine-tune the molecule's conformational preferences. The stereochemistry of the scaffold is also a critical parameter to explore. Synthesizing and testing different stereoisomers (e.g., cis vs. trans) can lead to significant differences in biological activity, as one isomer may fit into the binding site much more favorably than the other.

Investigation as a Scaffold for Specific Biological Modulators

The combination of a rigid cyclic amine and a trifluoromethyl group makes this compound an attractive scaffold for a variety of biological targets. For instance, many kinase inhibitors utilize a core scaffold that presents a hinge-binding motif and a vector for achieving selectivity. nih.gov By attaching appropriate heterocyclic systems to the amine group of this compound, it is conceivable to design novel kinase inhibitors. The trifluoromethyl group could be oriented to project into a hydrophobic pocket, enhancing affinity and selectivity.

This scaffold could also be explored for its potential in developing modulators of G-protein coupled receptors (GPCRs) or ion channels, where the presentation of specific pharmacophoric features in a defined three-dimensional space is crucial for activity. The ability to generate libraries of diverse analogs from this core structure makes it a valuable tool for screening against a wide range of biological targets to identify new therapeutic leads.

Development of Enzyme Inactivators

The cyclopentane scaffold is a key feature in the design of several mechanism-based enzyme inactivators. These compounds are designed to act as substrates for a target enzyme, which then converts them into a reactive species that inactivates the enzyme, often through covalent modification or tight, noncovalent binding. frontiersin.org

Ornithine aminotransferase (OAT) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is overexpressed in hepatocellular carcinoma (HCC), the most common form of liver cancer. nih.govcuni.cz This overexpression makes OAT a significant target for cancer therapeutics. Inhibition of OAT has been shown to impede the growth of HCC, providing a novel treatment strategy. nih.govnih.gov

Researchers have developed potent and selective inactivators of human OAT (hOAT) based on the cyclopentane scaffold. One such compound, (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid, demonstrated potent inactivation of hOAT and was effective in inhibiting HCC growth in mouse models at doses as low as 0.1 mg/kg. nih.govcuni.czrsc.org The mechanism of inactivation involves the enzyme-catalyzed elimination of a fluoride ion, which generates a reactive intermediate that subsequently inactivates the enzyme. nih.govcuni.cz The design of analogues has highlighted the crucial role of the trifluoromethyl group in this inactivation mechanism, providing a basis for future inactivator design. nih.govcuni.czrsc.org

Another related compound, (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid, was also found to be a potent inactivator of OAT. researchgate.net While it was also a potent inactivator of γ-Aminobutyric Acid Aminotransferase (GABA-AT), it showed a 10-fold lower inactivation efficiency against hOAT. researchgate.netresearchgate.net Mechanistic studies revealed that this compound primarily inactivates hOAT through noncovalent interactions, with covalent binding being a minor component. researchgate.net

| Compound | Target Enzyme | Inactivation Efficiency (kinact/KI) | Notes |

|---|---|---|---|

| (3S,4S)-3-amino-4-fluorocyclopentenecarboxylic acid (5) | hOAT | 9.5-fold increase relative to saturated analogue (4) | Exhibits 10-fold less efficiency against hOAT than GABA-AT. researchgate.netresearchgate.net |

| (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (4) | hOAT | Baseline | Saturated analogue used for comparison. researchgate.net |

γ-Aminobutyric acid aminotransferase (GABA-AT) is a PLP-dependent enzyme responsible for the degradation of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.govnih.gov Inhibiting GABA-AT increases GABA levels in the brain, an approach used to treat neurological disorders such as epilepsy and drug addiction. mdpi.comnih.gov

The cyclopentane scaffold has been instrumental in developing highly potent GABA-AT inactivators. A notable example is (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), which was found to be 187 times more potent than vigabatrin, an FDA-approved GABA-AT inactivator. mdpi.comnih.gov CPP-115 was designed as a mechanism-based inactivator. frontiersin.org However, its mechanism was discovered to be novel; the enzyme catalyzes the hydrolysis of the difluoromethylene group into a carboxylic acid. This leads to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex that causes inactivation. mdpi.comnih.govnih.gov

Further development led to (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, an analogue incorporating a double bond into the cyclopentane ring. This compound proved to be nearly 10 times more efficient as a GABA-AT inactivator than CPP-115. frontiersin.org

| Compound | Relative Potency | Mechanism of Action |

|---|---|---|

| Vigabatrin | Baseline | Covalent modification (Michael addition and enamine pathways). nih.gov |

| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | 187 times more potent than vigabatrin. mdpi.com | Noncovalent, tight-binding complex formation after enzymatic hydrolysis. nih.govnih.gov |

| (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | Comparable to vigabatrin. | Formation of a metabolite that induces a conformational change and forms a complex with the enzyme. acs.org |

| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | ~10 times more efficient than CPP-115. frontiersin.org | Noncovalent, tight-binding complex. frontiersin.org |

Considerations in the Design of Antineoplastic Agents

The development of enzyme inactivators based on the this compound scaffold has direct implications for the design of antineoplastic, or anticancer, agents. As mentioned, OAT is overexpressed in hepatocellular carcinoma, and its inhibition is a viable strategy for treating this cancer. nih.govnih.gov

The selective and potent inactivation of hOAT by compounds like (1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid provides a clear pathway for developing targeted HCC therapies. nih.govcuni.cz This compound's ability to inhibit tumor growth in animal models demonstrates the potential of using mechanism-based inactivators derived from the cyclopentane scaffold as effective antineoplastic drugs. nih.govrsc.org The key design consideration is achieving high selectivity for the target enzyme (OAT) to minimize off-target effects and associated toxicity. The success of these cyclopentane-based inhibitors underscores the importance of the scaffold in positioning reactive groups, such as the trifluoromethyl group, within the enzyme's active site to facilitate the inactivation mechanism. nih.govcuni.cz

Potential as Kinase Inhibitor Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology. mdpi.com The this compound scaffold possesses features that make it an attractive starting point for the design of novel kinase inhibitors. Both the cyclopentyl group and the trifluoromethyl moiety are found in known kinase inhibitors.

The cyclopentyl group can be found in potent kinase inhibitors such as 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, a multi-kinase inhibitor with potent activity against CDK4. nih.govacs.org Additionally, cyclopentyl-pyrimidine based analogues have been developed as potent inhibitors of IGF-1R tyrosine kinase. nih.gov This demonstrates that the cyclopentyl ring is a viable scaffold for interacting with the ATP-binding site of kinases.

The trifluoromethyl group is frequently incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. mdpi.com For example, trifluoromethyl groups are present in potent inhibitors of kinases like PERK and Pim1. cuni.czresearchgate.net Aromatic trifluoromethyl ketones have also been characterized as "warheads" for designing covalently reversible kinase inhibitors. nih.gov The combination of the rigid cyclopentylamine (B150401) core for orientation within the kinase binding pocket and the trifluoromethyl group to enhance potency and pharmacokinetic properties suggests that the this compound scaffold holds significant potential for the development of new and effective kinase inhibitors.

Mechanistic Studies of 3 Trifluoromethyl Cyclopentan 1 Amine Analogs in Biological Systems

Elucidation of Molecular Interactions with Biological Targets

The trifluoromethyl group is instrumental in modulating a compound's interaction with biological targets. Its strong electron-withdrawing nature and lipophilicity can significantly influence binding affinity and selectivity. researchgate.netacs.org The CF3 group can lower the pKa of nearby functional groups, such as an amine, affecting its protonation state and ability to form hydrogen bonds within an enzyme's active site. mdpi.com

Molecular interactions involving trifluoromethylated analogs are often characterized by:

Hydrophobic and Lipophilic Interactions : The trifluoromethyl group is bulkier and more lipophilic than a methyl group, allowing it to fit into and form favorable interactions within hydrophobic pockets of an enzyme's active site. mdpi.comacs.org For instance, the trifluoromethyl-2-pyridyl moiety of the protease inhibitor tipranavir contributes to multiple interactions within the S3 subsite of the target enzyme. mdpi.com

Hydrogen Bonding : While the C-F bond is not a classical hydrogen bond acceptor, the electron-withdrawing effect of the CF3 group can enhance the hydrogen-bonding capability of adjacent amine groups, making their interactions with protein residues more amide-like. nih.gov

Non-covalent Halogen Bonding : Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, is another potential interaction that can occur between a trifluoromethyl group and a biological target. mdpi.com

Computational modeling and structural biology techniques, such as X-ray crystallography, are essential in visualizing these interactions and understanding how inhibitors orient themselves within the active site. These studies provide a structural basis for the compound's potency and selectivity. acs.org

Table 1: Key Molecular Interactions of Trifluoromethyl Groups in Biological Systems

| Interaction Type | Description | Biological Implication |

|---|---|---|

| Hydrophobic Interactions | The lipophilic CF3 group fits into nonpolar pockets of the enzyme active site. mdpi.comacs.org | Enhances binding affinity and can contribute to selectivity. acs.org |

| Hydrogen Bonding | The CF3 group's inductive effect can modulate the H-bonding capacity of nearby functional groups. mdpi.comnih.gov | Strengthens the inhibitor-enzyme complex. mdpi.com |

| Halogen Bonding | A non-covalent interaction between the fluorine atoms and a nucleophilic region on the protein. mdpi.com | Can contribute to the overall binding energy and specificity. |

| Lowering pKa | The electron-withdrawing nature of the CF3 group lowers the pKa of adjacent amines. mdpi.com | Affects the ionization state of the inhibitor at physiological pH, influencing its binding characteristics. |

Detailed Inactivation Mechanisms of Enzyme Inhibitors

Analogs of 3-(Trifluoromethyl)cyclopentan-1-amine can act as mechanism-based inactivators, or "suicide substrates," which are unreactive until processed by the target enzyme. nih.gov This enzymatic transformation generates a reactive species that irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue. nih.govnih.gov

A key mechanism for the inactivation of certain enzymes by fluorinated compounds involves the elimination of a fluoride ion. nih.gov Fluorine's ability to act as a good leaving group from anionic intermediates is crucial in this process. researchgate.net For pyridoxal phosphate (PLP)-dependent enzymes, which often target amino acids, a trifluoromethyl-containing analog can be processed in a way that leads to the elimination of fluoride. This elimination generates a highly reactive electrophilic species, such as a Michael acceptor, within the confines of the active site. nih.gov This reactive intermediate is then susceptible to attack by a nucleophilic residue of the enzyme, leading to irreversible inactivation. nih.gov The number of fluoride ions that bind to an enzyme can vary, leading to different types of inhibition. fluorideresearch.org

The reactive intermediate generated via fluoride elimination or other enzymatic processing is often an electrophilic Michael acceptor. nih.govnih.gov A nucleophilic amino acid residue in the enzyme's active site, such as cysteine or lysine, can then attack this species through a conjugate addition reaction. nih.govacs.org This process results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to its inactivation. nih.gov

Trifluoromethyl ketones, for example, are known inhibitors of serine and cysteine proteases. nih.gov The highly electrophilic carbonyl carbon, activated by the adjacent trifluoromethyl group, is attacked by the active site serine or cysteine residue. This forms a stable hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of peptide bond cleavage and results in potent, often tight-binding, inhibition. nih.govnih.govresearchgate.net

Primary amines, such as that in this compound, are known to react with carbonyl compounds to form Schiff bases (or imines). acs.orgbepls.com This reaction is particularly relevant for the inhibition of PLP-dependent enzymes, where the amine inhibitor forms a Schiff base with the enzyme's PLP cofactor. The formation of this intermediate is often the first step in the inactivation pathway. nih.gov Subsequent tautomerization and enzymatic processing of the Schiff base intermediate can lead to the generation of the reactive species responsible for irreversible inhibition. acs.org The stability and reactivity of the Schiff base are critical determinants of the inhibitor's efficacy.

The selectivity and potency of trifluoromethyl-containing inhibitors are dictated by the precise complementarity between the inhibitor's structure and the architecture of the enzyme's active site. acs.orgnih.gov The size, shape, and electronic properties of the inhibitor must allow it to bind preferentially to the target enzyme over other proteins.

Key structural factors include:

Active Site Architecture : The inhibitor must fit snugly into the active site. The trifluoromethyl group can confer selectivity by interacting with specific lipophilic pockets that may not accommodate other substituents. acs.org

Stereochemistry : The chirality of the inhibitor is often crucial for proper orientation and binding within the active site. Enzymes are chiral environments, and only one enantiomer of an inhibitor may bind effectively. nih.gov

Covalent Adduct Stability : For irreversible inhibitors, the stability of the final covalent adduct contributes to the potency. The specific geometry of the adduct within the active site can prevent its hydrolysis and regeneration of the active enzyme. nih.govnih.gov

X-ray crystallography studies of enzyme-inhibitor complexes provide invaluable insights into the structural basis of selectivity, revealing the specific interactions that anchor the inhibitor and position it for reaction. acs.org

Table 2: Mechanistic Steps in Enzyme Inactivation by Trifluoromethyl Amine Analogs

| Step | Mechanism | Description | Result |

|---|---|---|---|

| 1 | Initial Binding & Schiff Base Formation | The primary amine of the inhibitor reacts with a carbonyl (e.g., PLP cofactor) in the active site. | Formation of a reversible Schiff base intermediate. acs.org |

| 2 | Enzymatic Activation | The enzyme processes the bound inhibitor, often leading to tautomerization or other transformations. | Generation of an unstable, reactive intermediate. |

| 3 | Fluoride Elimination | The trifluoromethyl group facilitates the elimination of a fluoride ion. nih.gov | Formation of a highly electrophilic Michael acceptor. nih.gov |

| 4 | Conjugate Addition | A nucleophilic residue (e.g., Cys, Lys) in the active site attacks the electrophilic intermediate. nih.govacs.org | Formation of a stable, covalent adduct. nih.gov |

| 5 | Inactivation | The covalent modification of the active site residue prevents the enzyme from performing its normal catalytic function. | Irreversible enzyme inactivation. |

Structure-Activity Relationship (SAR) Studies to Optimize Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors. nih.govacs.org These studies involve systematically modifying the chemical structure of a lead compound, such as an analog of this compound, and evaluating the impact of these changes on biological activity. nih.govbiomolther.org

For trifluoromethyl-containing compounds, SAR studies often explore:

Position of the Trifluoromethyl Group : Moving the CF3 group to different positions on the cyclopentane (B165970) ring can drastically alter the molecule's shape and how it interacts with the target, affecting both affinity and selectivity. mdpi.com

Modifications to the Cycloalkane Ring : Altering the ring size (e.g., from cyclopentyl to cyclohexyl) or introducing other substituents can influence the inhibitor's conformation and binding properties.

Amine Substitutions : Replacing the primary amine with secondary or tertiary amines, or altering the groups attached to the nitrogen, can modulate basicity, hydrogen-bonding potential, and steric interactions. nih.gov

Generally, SAR studies have shown that electron-withdrawing groups, such as trifluoromethyl, on an aromatic ring of an inhibitor can lead to higher inhibitory activity compared to electron-donating groups. nih.gov These systematic investigations provide a rational basis for designing more effective and specific inhibitors. nih.govcam.ac.uk

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These theoretical approaches provide insights into the geometric arrangement of atoms and the distribution of electrons, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govarxiv.org It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a local minimum on the potential energy surface. scm.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be utilized to determine its optimized geometry. nih.gov This process yields precise bond lengths, bond angles, and dihedral angles. mdpi.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C-C (ring) Bond Lengths | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C-CF3 Bond Length | ~1.53 Å |

| C-F Bond Lengths | ~1.34 Å |

| C-N-H Bond Angle | ~109.5° |

| F-C-F Bond Angle | ~107° |

Note: These are representative values and would require specific calculations for confirmation.

Frontier Molecular Orbital (FMO) Analysis to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the electron-withdrawing trifluoromethyl group is expected to influence the energies of the frontier orbitals. An FMO analysis would calculate the energies of the HOMO and LUMO and visualize their spatial distribution to identify the most probable sites for nucleophilic and electrophilic attack. bhu.ac.in

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific energy values require dedicated quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and interactions. ias.ac.in It provides a detailed picture of the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals. These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.

In the case of this compound, NBO analysis could reveal hyperconjugative interactions between the C-H or C-C bonds of the cyclopentane ring and the antibonding orbitals associated with the amine and trifluoromethyl groups. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a stronger interaction. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can lead to significant intramolecular interactions. researchgate.net

Analysis of Global Reactivity Indices

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ²/(2η).

These indices are valuable for comparing the reactivity of different molecules and understanding their chemical behavior in various environments. dergipark.org.tr

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Electronegativity (χ) | (I+A)/2 | - |

| Chemical Hardness (η) | (I-A)/2 | - |

| Chemical Softness (S) | 1/η | - |

| Electrophilicity Index (ω) | χ²/(2η) | - |

Note: Values are dependent on the calculated HOMO and LUMO energies.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and the interactions between a ligand and its target receptor. mdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape and to understand how it might interact with a biological target, such as a protein binding site. The simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in solution) and the stability of its interactions with key amino acid residues in a binding pocket. This information is invaluable in the context of drug design and discovery.

Conformational Analysis of the Cyclopentane Ring and its Stereoisomers

The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. libretexts.orgdalalinstitute.com The two most common conformations are the "envelope" and the "half-chair". scribd.com These conformations can interconvert through a process called pseudorotation.

For this compound, the presence of the amine and trifluoromethyl substituents will influence the conformational preferences of the cyclopentane ring. A detailed conformational analysis would involve calculating the relative energies of the different possible envelope and half-chair conformations for the various stereoisomers (cis and trans) of the molecule. This analysis would identify the most stable conformers and the energy barriers between them. Such studies are crucial for understanding how the three-dimensional shape of the molecule affects its physical properties and biological activity. The substituents will prefer to occupy positions that minimize steric hindrance.

Computational and Theoretical Investigations of this compound

Detailed computational and theoretical studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. Therefore, the following sections provide a generalized overview of the computational methodologies that would be applied to investigate this compound, based on studies of structurally related molecules containing trifluoromethyl and cyclopentylamine (B150401) moieties.

Q & A

Q. Basic

- ¹⁹F NMR : A singlet near δ -60 to -70 ppm confirms the -CF₃ group’s presence and electronic environment.

- ¹H/¹³C NMR : Cyclopentane protons appear as multiplet clusters (δ 1.5–3.0 ppm). The amine proton resonates at δ 1.2–2.5 ppm (broad, exchangeable).

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ (calc. for C₆H₁₀F₃N: 177.08 g/mol) and fragmentation patterns.

Reference Data : Compare with structurally similar compounds like (1S,3R)-3-(trifluoromethoxy)cyclopentan-1-amine hydrochloride (InChIKey: PNPKBKBHPYUXOM-CRCLSJGQSA-N) .

How does stereochemistry influence the biological activity of this compound?

Advanced

The compound’s stereochemistry (e.g., rac-vs. enantiopure forms) significantly impacts receptor binding. For example:

- Enantiomer Resolution : Use chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic kinetic resolution with lipases.

- Biological Assays : Compare IC₅₀ values of (1R,3S) vs. (1S,3R) enantiomers in target inhibition assays (e.g., kinase or GPCR models).

Case Study : Racemic mixtures (e.g., rac-(1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine) showed reduced activity in preliminary screens compared to resolved enantiomers, suggesting stereospecific interactions .

How can conflicting reactivity data in literature be reconciled for fluorinated cyclopentane amines?

Advanced

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize fluorinated intermediates, while protic solvents (e.g., MeOH) may quench reactive species.

- Catalyst Choice : Pd vs. Ru catalysts in hydrogenation steps alter regioselectivity.

- Moisture Sensitivity : Trace water degrades trifluoromethylating agents, leading to side products.

Resolution : Replicate studies under inert atmospheres (N₂/Ar) and characterize intermediates via in situ FTIR or LC-MS .

What computational methods predict the physicochemical properties of this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate solvation free energy (e.g., using AMBER or GROMACS) to predict solubility.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate pKa (amine group: ~10.5) and logP (~1.8).

- Docking Studies : Map electrostatic potential surfaces to identify binding pockets in target proteins (e.g., monoamine oxidases).

Validation : Cross-check with experimental data from PubChem entries (e.g., InChIKey: PNPKBKBHPYUXOM-CRCLSJGQSA-N) .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Reference : Safety guidelines for 3-(Trifluoromethyl)aniline (CAS 98-16-8) recommend immediate decontamination with 5% NaHCO₃ for spills .

How are impurities profiled and controlled during synthesis?

Q. Advanced

- HPLC-MS : Monitor for common impurities like dehalogenated products (e.g., cyclopentane-1-amine) or over-fluorinated derivatives.

- SPE Purification : Solid-phase extraction with C18 cartridges removes hydrophobic byproducts.

- Regulatory Standards : Follow USP guidelines for impurity thresholds (e.g., ≤0.1% for genotoxic impurities) .

What bioassay strategies evaluate the compound’s mechanism of action?

Q. Advanced

- Target Engagement : Use TR-FRET (time-resolved fluorescence resonance energy transfer) to measure binding to enzymes like MAO-A/B.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Toxicity Screening : MTT assays in HEK293 or HepG2 cells to determine IC₅₀ values for cytotoxicity.

Precedent : Similar cyclopropane amines (e.g., 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine) showed dose-dependent inhibition in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.